molecular formula C24H19ClFNO4 B2979354 Fmoc-D-2-Fluoro-4-chlorophe CAS No. 1217768-67-6

Fmoc-D-2-Fluoro-4-chlorophe

Cat. No.: B2979354
CAS No.: 1217768-67-6
M. Wt: 439.87
InChI Key: LTGUFIDCGQXZES-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-2-Fluoro-4-chlorophe typically involves the protection of the amino group of D-2-Fluoro-4-chlorophenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-2-Fluoro-4-chlorophe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-2-Fluoro-4-chlorophe is used as a building block in the synthesis of peptides and other complex molecules. Its unique properties make it valuable in the development of new synthetic methodologies .

Biology

In biological research, the compound is used to study protein interactions and enzyme mechanisms. It serves as a probe to investigate the role of specific amino acids in protein function .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the design of peptide-based drugs and as a tool in drug discovery .

Industry

Industrially, the compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of Fmoc-D-2-Fluoro-4-chlorophe involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where the Fmoc group can be removed under mild conditions using a base like piperidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-2-Fluoro-4-chlorophe is unique due to the presence of both fluorine and chlorine atoms on the aromatic ring. This dual substitution enhances its reactivity and makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

(2R)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGUFIDCGQXZES-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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